(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid
Description
(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a methoxycarbonyl group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Properties
Molecular Formula |
C8H7BBrClO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(4-bromo-3-chloro-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BBrClO4/c1-15-8(12)5-2-4(9(13)14)3-6(11)7(5)10/h2-3,13-14H,1H3 |
InChI Key |
RIHNEFGBCANKHB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Br)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Biaryls and substituted alkenes: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-withdrawing effects of the bromine, chlorine, and methoxycarbonyl substituents, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Comparison: (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which provides distinct electronic and steric properties. This makes it more versatile in various synthetic applications compared to simpler boronic acids like (4-Methoxycarbonylphenyl)boronic acid and 3-Chlorophenylboronic acid .
Biological Activity
(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Boronic acids, including (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid, typically exert their biological effects through interactions with proteins and enzymes. They can form reversible covalent bonds with diols in glycoproteins and can also inhibit proteasomes, which are crucial for protein degradation in cells. This compound's structure suggests it may interact with specific targets involved in metabolic pathways and cell signaling.
Biological Activities
Research has indicated various biological activities associated with boronic acids, including:
- Anticancer Activity : Boronic acids have shown promise in cancer therapy by inhibiting proteasome activity, which is vital for tumor cell survival. The compound may enhance the efficacy of existing chemotherapeutics.
- Antibacterial and Antiviral Effects : Some studies suggest that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication.
- Insulin Interaction : Computational models indicate that boronic acids can interact with insulin, improving its stability and potentially aiding in diabetes management. For instance, a study demonstrated that certain boronic acids exhibited significant binding affinity to insulin, suggesting a role in glucose regulation .
Case Studies
-
Insulin Binding Studies :
A theoretical model was developed to study the interaction between various boronic acids and insulin using computational docking techniques. Among 114 tested compounds, (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid showed promising binding characteristics, indicating potential for therapeutic applications in diabetes management . -
Anticancer Potential :
In vitro studies have explored the anticancer properties of boronic acids. For example, the incorporation of boronic acid moieties into known anticancer agents has been shown to enhance their selectivity and potency against cancer cell lines. The modification of existing drugs with boron-containing groups may lead to improved pharmacokinetic profiles .
Data Tables
The following table summarizes key findings from various studies on the biological activity of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
